molecular formula C5H10ClNO2 B1280394 1-Aminocyclobutanecarboxylic acid hydrochloride CAS No. 98071-16-0

1-Aminocyclobutanecarboxylic acid hydrochloride

Cat. No. B1280394
CAS RN: 98071-16-0
M. Wt: 151.59 g/mol
InChI Key: HBTVGNDTGRUBQO-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarboxylic acid hydrochloride is a cyclic amino acid with the CAS Number: 98071-16-0 . It has a molecular weight of 151.59 . It is a solid substance and is stored in a refrigerator . It is a NMDA receptor partial agonist acting at the glycine site, NR1 .


Molecular Structure Analysis

The molecular formula of 1-Aminocyclobutanecarboxylic acid hydrochloride is C5H9NO2·HCl . The InChI code is 1S/C5H9NO2.ClH/c6-5 (4 (7)8)2-1-3-5;/h1-3,6H2, (H,7,8);1H .


Physical And Chemical Properties Analysis

1-Aminocyclobutanecarboxylic acid hydrochloride is a solid substance . It has a melting point of 226°C . It is soluble in water .

Scientific Research Applications

Organic Chemistry Synthesis

This compound is frequently used as a reagent for chemical synthesis . It serves as a building block for creating a variety of organic molecules, due to its reactive amino group which can be easily modified or extended .

Biochemistry Research

In biochemistry, it acts as a catalyst in organic reactions , facilitating various biochemical processes. Its structure is useful in the study of enzyme-substrate interactions and can help in understanding the mechanisms of biochemical reactions .

Pharmaceutical Development

It has potential applications in pharmaceutical research, particularly in the synthesis of cyclobutane-derived drugs . These compounds can have various therapeutic effects and are being explored for their medicinal properties .

Neurological Studies

This compound has been evaluated for its effects on excitatory amino acid receptor sites and its potential anticonvulsant activity . This makes it valuable in neurological research, especially in the study of epilepsy and other seizure disorders .

Mechanism of Action

1-Aminocyclobutanecarboxylic acid hydrochloride acts as an agonist being an analog of glycine at the NMDA-glycine receptor site . This affects the signal transmission in the CNS .

Safety and Hazards

1-Aminocyclobutanecarboxylic acid hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation .

properties

IUPAC Name

1-aminocyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVGNDTGRUBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462195
Record name 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclobutanecarboxylic acid hydrochloride

CAS RN

98071-16-0
Record name Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98071-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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